2-Chloro-5-cyclopropylpyrimidin-4-amine
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Overview
Description
2-Chloro-5-cyclopropylpyrimidin-4-amine is a chemical compound with the molecular formula C7H8ClN3 and a molecular weight of 169.61 g/mol . It is characterized by a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3, a chlorine atom at position 2, and a cyclopropyl group at position 5. This compound is primarily used for research purposes and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
While specific synthesis methods for 2-Chloro-5-cyclopropylpyrimidin-4-amine are not extensively documented, a general method for the C2-arylation of pyrimidine derivatives via palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines has been developed. This method involves the use of palladium catalysts and appropriate aryl silanes under controlled conditions to achieve the desired arylation.
Industrial Production Methods
Industrial production methods for this compound are not widely available in the literature.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-cyclopropylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with other functional groups using appropriate reagents and conditions.
Amination Reactions: The compound can undergo regioselective amination reactions, particularly with substituted dichloropyrimidines and trichloropyrimidines.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and specific amines for amination reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various arylated pyrimidine derivatives, while amination reactions can produce aminated pyrimidine compounds.
Scientific Research Applications
2-Chloro-5-cyclopropylpyrimidin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, certain pyrimidine derivatives have been shown to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions suggest that the compound may exert its effects through the modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridin-4-amine: This compound has a similar structure but with a methyl group instead of a cyclopropyl group.
5-Bromo-2-chloro-N-cyclopentyl-pyrimidin-4-amine: This compound features a bromine atom at position 5 and a cyclopentyl group instead of a cyclopropyl group.
Uniqueness
2-Chloro-5-cyclopropylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-5-cyclopropylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-7-10-3-5(4-1-2-4)6(9)11-7/h3-4H,1-2H2,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEIJSDKUVLCKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(N=C2N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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